molecular formula C10H14N2O B14836114 3-Cyclopropoxy-4-ethylpyridin-2-amine

3-Cyclopropoxy-4-ethylpyridin-2-amine

Cat. No.: B14836114
M. Wt: 178.23 g/mol
InChI Key: DPVYBTGBOSNNSL-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-ethylpyridin-2-amine is a pyridine derivative characterized by a cyclopropoxy group at position 3, an ethyl substituent at position 4, and an amine functional group at position 2 of the pyridine ring. This compound belongs to the broader class of aminopyridines, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. The cyclopropoxy moiety introduces steric and electronic effects that may influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-cyclopropyloxy-4-ethylpyridin-2-amine

InChI

InChI=1S/C10H14N2O/c1-2-7-5-6-12-10(11)9(7)13-8-3-4-8/h5-6,8H,2-4H2,1H3,(H2,11,12)

InChI Key

DPVYBTGBOSNNSL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=C1)N)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-ethylpyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-cyclopropoxy-4-ethylpyridine with an amine source under catalytic conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-ethylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Cyclopropoxy-4-ethylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-ethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropoxy and ethyl groups may enhance its binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3-cyclopropoxy-4-ethylpyridin-2-amine, we compare it with two analogs: 4-methyl-3-nitropyridin-2-amine and 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine . Key distinctions lie in substituent types, heterocyclic core, and functional groups.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Position 2 Position 3 Position 4 Position 6 Molecular Formula Key Functional Groups
This compound Pyridine -NH₂ -O-cyclopropyl -CH₂CH₃ N/A C₉H₁₄N₂O Amine, ether, alkyl
4-Methyl-3-nitropyridin-2-amine Pyridine -NH₂ -NO₂ -CH₃ N/A C₆H₇N₃O₂ Amine, nitro, alkyl
4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine Pyrimidine -NHPh (aniline) N/A -cyclopropyl -CH₃ C₁₂H₁₃N₃ Amine, cyclopropyl, aryl

Key Differences and Implications:

Core Heterocycle: The pyridine core in this compound differs from the pyrimidine ring in T3D3820 ().

Substituent Effects: The cyclopropoxy group in the target compound introduces both steric bulk and ring strain, which may affect metabolic stability compared to the nitro group in 4-methyl-3-nitropyridin-2-amine. Nitro groups are electron-withdrawing and can increase reactivity in electrophilic substitution reactions, as noted in pyridine derivatives () .

Functional Group Diversity :

  • The aniline (-NHPh) substituent in T3D3820 () confers aromaticity and π-stacking capabilities, which are absent in the simpler amine (-NH₂) of the target compound. This difference could influence solubility and intermolecular interactions .

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